

# physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,3,3-Trifluoro-2-oxopropanoic acid hydrate

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An In-depth Technical Guide to the Physicochemical Properties of **3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate**

## Introduction

3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, is a significant organofluorine compound utilized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the highly electronegative trifluoromethyl group imparts unique chemical and biological properties, including enhanced lipophilicity and potent enzymatic inhibition capabilities, making it a compound of great interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its stable hydrate form, 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid. The document details its chemical characteristics, presents experimental protocols for the determination of its acidity, and visualizes key chemical relationships and workflows relevant to researchers in drug development and chemical synthesis.

## Chemical and Physical Properties

**3,3,3-Trifluoro-2-oxopropanoic acid hydrate** is a white crystalline solid at room temperature. [1] Its core chemical and physical properties are summarized in the tables below. It is important to note that, in aqueous solution,  $\alpha$ -keto acids like this one exist in equilibrium between the keto form and a hydrated geminal diol form. The properties listed often reflect this equilibrium.

**Table 1: Compound Identification**

Identifier	Value
IUPAC Name	3,3,3-trifluoro-2,2-dihydroxypropanoic acid[2]
Synonyms	Trifluoropyruvic acid monohydrate[3]
CAS Number	431-72-1[3]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> F <sub>3</sub> O <sub>4</sub> [3]
Molecular Weight	160.05 g/mol [4]
Canonical SMILES	C(=O)(C(=O)O)C(F)(F)F.O[1]
InChI Key	DVIOGFLGQOLWTD-UHFFFAOYSA-N[1]

**Table 2: Physicochemical Data**

Property	Value
Physical Form	White crystalline solid[1]
Melting Point	122-125 °C[1]
Boiling Point	54.3 °C at 760 mmHg (value may refer to anhydrous form)[1]
Density	1.578 g/cm <sup>3</sup> [1]
pKa (Predicted)	1.06 ± 0.54[3]

## Chemical Equilibrium in Aqueous Solution

A critical physicochemical property of 3,3,3-Trifluoro-2-oxopropanoic acid is its reversible hydration in the presence of water. The electron-withdrawing trifluoromethyl group strongly destabilizes the adjacent carbonyl carbon, favoring nucleophilic attack by water to form a stable geminal diol, 3,3,3-trifluoro-2,2-dihydroxypropanoic acid. This equilibrium is fundamental to its reactivity and speciation in aqueous environments.[5][6]

Figure 1: Hydration Equilibrium of Trifluoropyruvic Acid.

## Experimental Protocols

Accurate determination of the acid dissociation constant ( $pK_a$ ) is essential for applications in drug development and chemical synthesis. Due to the keto-hydrate equilibrium, two distinct  $pK_a$  values exist:  $pK_{a\text{oxo}}$  for the keto form and  $pK_{a\text{hyd}}$  for the hydrated form.<sup>[5]</sup> The overall measured  $pK_a$  reflects the contributions of both species. The following are detailed methodologies for determining these constants.

### Protocol 1: $pK_a$ Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for  $pK_a$  determination, which involves monitoring pH changes upon the addition of a titrant.<sup>[7]</sup>

#### 1. Materials and Equipment:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette for titrant delivery
- Reaction vessel
- **3,3,3-Trifluoro-2-oxopropanoic acid hydrate**
- 0.1 M Sodium Hydroxide (NaOH), carbonate-free
- 0.1 M Hydrochloric Acid (HCl)
- 0.15 M Potassium Chloride (KCl) solution for maintaining ionic strength<sup>[8]</sup>
- Nitrogen gas source

#### 2. Procedure:

- **Solution Preparation:** Prepare a ~1 mM solution of the acid in water. Dissolve the required amount in the KCl solution to maintain a constant ionic strength of 0.15 M.<sup>[5][8]</sup>

- Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO<sub>2</sub>, which can interfere with the titration of strong acids.[8]
- Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 using 0.1 M HCl.[8]
- Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[8]
- Endpoint: Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[8]
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[7] For robust results, perform at least three to five separate titrations and calculate the average pKa and standard deviation.[8]

## Protocol 2: pKa and Hydration Constant Determination by NMR Spectroscopy

NMR spectroscopy is a powerful method for simultaneously determining the pKa values of both the oxo and hydrated forms, as well as the hydration equilibrium constant.[5][6]

### 1. Materials and Equipment:

- NMR Spectrometer (e.g., 400 or 500 MHz) with <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F capabilities
- 5 mm NMR tubes
- pH microelectrode compatible with NMR tubes
- **3,3,3-Trifluoro-2-oxopropanoic acid hydrate**
- D<sub>2</sub>O (for field locking)

- Concentrated HCl and NaOH for pH adjustment
- Sodium Chloride (NaCl)

## 2. Procedure:

- Sample Preparation: Prepare a series of samples, each containing ~150 mM of the acid in a 9:1 H<sub>2</sub>O:D<sub>2</sub>O solvent mixture.[\[5\]](#)
- pH Adjustment: Adjust the pH of each sample to a different value across a wide range (e.g., pH 0 to 8) using concentrated HCl or NaOH. For each sample, adjust the final ionic strength to 0.15 M with NaCl.[\[5\]](#)
- pH Measurement: Measure the final pH of each sample directly in the NMR tube using a calibrated microelectrode.[\[5\]](#)
- NMR Acquisition: Acquire <sup>1</sup>H, <sup>19</sup>F, and quantitative <sup>13</sup>C NMR spectra for each sample at a constant temperature (e.g., 25°C). For quantitative <sup>13</sup>C spectra, use an inverse-gated decoupling pulse sequence with a long interscan delay (>5 times the longest T1 relaxation time) to ensure accurate integration.[\[5\]](#)
- Data Analysis:
  - Hydration Ratio: In the <sup>13</sup>C or <sup>19</sup>F spectra, the keto and hydrate forms will give distinct signals. Determine the relative amounts of the hydrated and non-hydrated forms by integrating their respective peaks at each pH.[\[5\]](#)
  - pKa Determination: Plot the chemical shift of specific nuclei (e.g., the α-carbon in <sup>13</sup>C NMR or the CF<sub>3</sub> group in <sup>19</sup>F NMR) for both the keto and hydrate species as a function of pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to directly determine pK<sub>aoxo</sub> and pK<sub>ahyd</sub>.[\[5\]](#)[\[9\]](#)

## Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the pKa of **3,3,3-Trifluoro-2-oxopropanoic acid hydrate** using the potentiometric titration method described in Protocol 1.

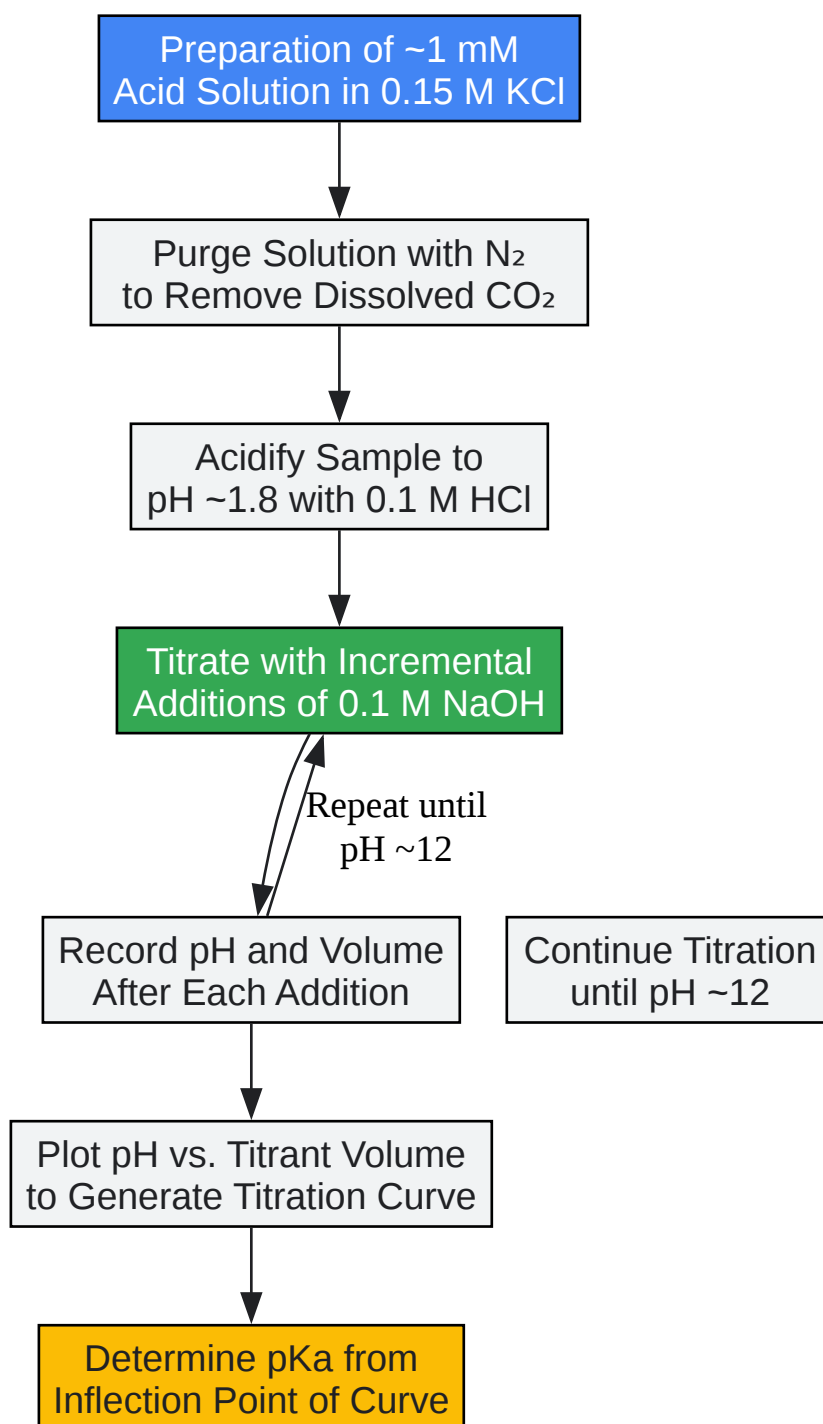


Figure 2: Experimental Workflow

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Figure 2: Workflow for pKa Determination by Titration.

## Conclusion

**3,3,3-Trifluoro-2-oxopropanoic acid hydrate** is a compound defined by its strong acidity and the predominant presence of the geminal diol form in aqueous solutions. Its physicochemical properties, particularly the keto-hydrate equilibrium and pKa, are critical parameters for its application in scientific research and development. The experimental protocols detailed herein provide robust and reliable methods for quantifying its acidic strength, offering researchers the necessary tools to accurately characterize this versatile fluorinated building block for advanced applications.

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- To cite this document: BenchChem. [physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314282#physicochemical-properties-of-3-3-3-trifluoro-2-oxopropanoic-acid-hydrate]

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